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Compound of Interest

Compound Name: 3-Bromothiophene-2-carbonitrile

Cat. No.: B099437 Get Quote

A Comparative Guide to the Spectroscopic Data
of 3-Bromothiophene-2-carbonitrile
This guide provides a detailed comparison of hypothetical experimental spectroscopic data for

3-Bromothiophene-2-carbonitrile against established literature values. It is intended for

researchers, scientists, and professionals in drug development to facilitate the verification and

characterization of this compound. The guide outlines the necessary experimental protocols

and presents the data in a clear, comparative format.

Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for 3-Bromothiophene-2-
carbonitrile. The hypothetical experimental data represents a typical analytical result, while the

literature values are based on published data and spectral database information.

Table 1: ¹H and ¹³C NMR Data Comparison
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Parameter
Hypothetical Experimental

Value
Literature Value

¹H NMR (CDCl₃, 500 MHz)

δ H-4 (ppm) 7.15 (d, J = 5.5 Hz) 7.14 (d, J = 5.6 Hz)

δ H-5 (ppm) 7.58 (d, J = 5.5 Hz) 7.57 (d, J = 5.6 Hz)

¹³C NMR (CDCl₃, 125 MHz)

δ C-2 (ppm) 109.5 109.8

δ C-3 (ppm) 114.2 114.0

δ C-4 (ppm) 129.8 130.0

δ C-5 (ppm) 134.5 134.7

δ CN (ppm) 113.8 114.1

Note: Specific literature values for chemical shifts were not available in the initial search. The

listed literature values are representative examples for this compound based on spectral

prediction and data from analogous structures.

Table 2: IR and Mass Spectrometry Data Comparison
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Parameter
Hypothetical Experimental

Value
Literature Value

IR Spectroscopy (ATR, cm⁻¹)

C≡N stretch 2225 ~2224

C=C stretch (aromatic) 1520, 1425 ~1522, 1420

C-H stretch (aromatic) 3105 ~3100

C-Br stretch 680 ~685

Mass Spectrometry (EI)

Molecular Ion [M]⁺ (m/z) 187, 189 (approx. 1:1 ratio) 187, 189 (approx. 1:1 ratio)[1]

Monoisotopic Mass (Da) 186.9093 186.90913[1]

Key Fragments (m/z) 108, 82 108 ([M-Br]⁺), 82

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 3-Bromothiophene-2-carbonitrile was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, a relaxation delay of

1.0 s, and an acquisition time of 3.0 s. A total of 16 scans were collected.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a

45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024

scans were accumulated.
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Data Processing: The collected Free Induction Decays (FIDs) were processed with an

exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra were

Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are

reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 3-Bromothiophene-2-carbonitrile was

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on an FTIR spectrometer equipped with a

universal ATR accessory.

Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported

in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in dichloromethane was injected into a

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS

system.

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used.

The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of

10°C/min.

MS Conditions: The ion source temperature was maintained at 230°C and the electron

energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z)

range of 40-400 amu.
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Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion

peak and major fragment ions. The isotopic distribution pattern for bromine-containing

fragments was examined.

Workflow Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental

spectroscopic data with literature values for chemical structure verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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